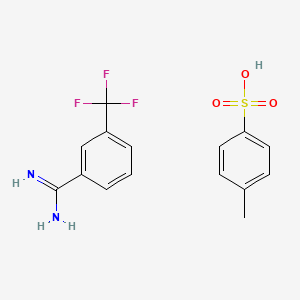
4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide is a compound that combines two distinct chemical structures: 4-methylbenzenesulfonic acid and 3-(trifluoromethyl)benzenecarboximidamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using concentrated sulfuric acid . The reaction is as follows:
C7H8+H2SO4→C7H7SO3H+H2O
For 3-(trifluoromethyl)benzenecarboximidamide, the synthesis can be achieved by reacting benzonitrile with trifluoromethylamine under specific conditions .
Industrial Production Methods
Industrial production of these compounds often involves large-scale sulfonation and amination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 4-methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: Both compounds can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability . These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
4-(Trifluoromethyl)benzenesulfonic acid: Similar but without the carboximidamide group.
p-Toluenesulfonic acid: Similar but lacks the trifluoromethyl group.
Uniqueness
4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide is unique due to the combination of sulfonic acid, methyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
26113-45-1 |
|---|---|
Molekularformel |
C15H15F3N2O3S |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2.C7H8O3S/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,12,13);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
YLFDHOHZVPDNPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)C(F)(F)F)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


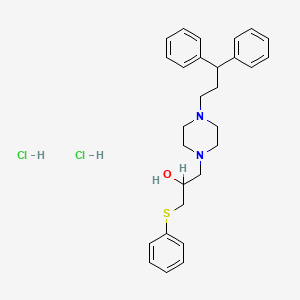
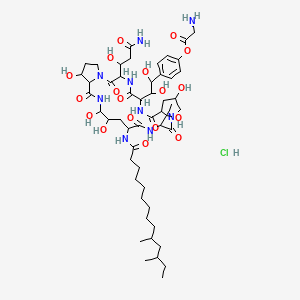
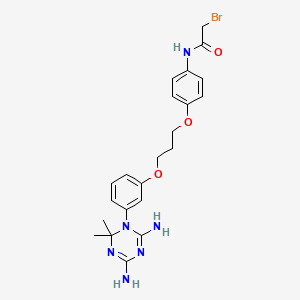
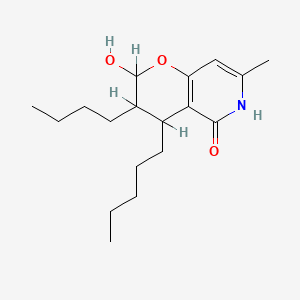

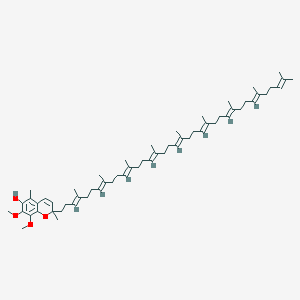
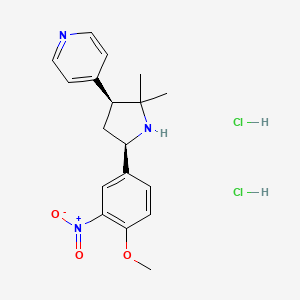
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
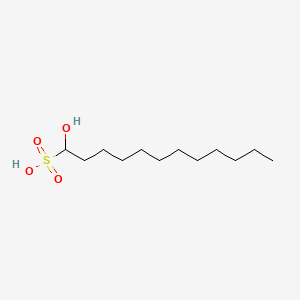
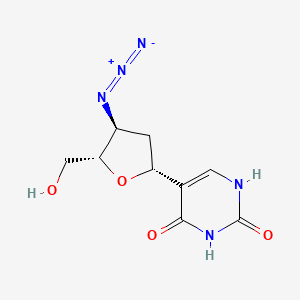

![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)
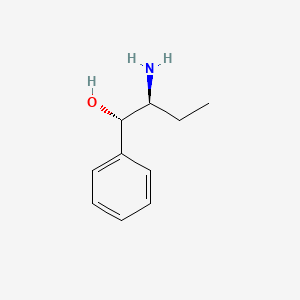
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
